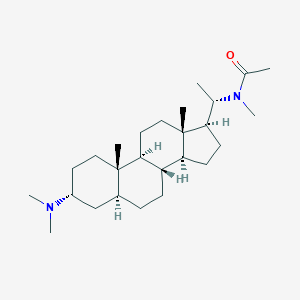
Saracodine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Saracodine is a natural product found in Sarcococca saligna and Sarcococca coriacea with data available.
Applications De Recherche Scientifique
Antimicrobial Activity
Saracodine has demonstrated significant antimicrobial properties, particularly against Leishmania tropica, a protozoan parasite responsible for leishmaniasis. A study indicated that this compound exhibited a concentration-dependent inhibition of promastigotes, with an elimination rate of 71.12% at 100 µM concentration, decreasing to 38.88% at 25 µM . The following table summarizes these findings:
| Concentration (µM) | % Inhibition |
|---|---|
| 100 | 71.12 |
| 75 | 63.90 |
| 50 | 54.18 |
| 25 | 38.88 |
This data suggests that this compound could be a potential candidate for developing treatments against leishmaniasis.
Immunosuppressive Properties
Research has shown that this compound and other compounds from Sarcococca saligna possess immunosuppressive effects. In vitro studies revealed that these compounds significantly suppressed IL-2 production and T-cell proliferation in response to phytohemagglutinin stimulation . The following table illustrates the effects on IL-2 production:
| Compound | IL-2 Production Suppression (%) |
|---|---|
| This compound | Significant (Dose-dependent) |
| Terminaline | Significant (Dose-dependent) |
These findings indicate the potential use of this compound in managing autoimmune disorders or preventing transplant rejection.
Hepatoprotective Effects
This compound has also been investigated for its hepatoprotective properties. In vivo studies demonstrated that extracts containing this compound reduced liver inflammation and serum enzyme levels (ALT, AST, ALP) in models of carbon tetrachloride-induced liver injury . The following table summarizes the protective effects:
| Treatment | ALT Levels (U/L) | AST Levels (U/L) | ALP Levels (U/L) |
|---|---|---|---|
| Control | Elevated | Elevated | Elevated |
| This compound | Reduced | Reduced | Reduced |
These results suggest that this compound could be beneficial in treating liver injuries and diseases.
Future Research Directions
While the current findings are promising, further research is necessary to fully elucidate the mechanisms of action and therapeutic potential of this compound. Future studies should focus on:
- In vivo efficacy : Comprehensive animal studies to assess long-term effects and safety.
- Mechanistic studies : Detailed investigations into the molecular pathways influenced by this compound.
- Clinical trials : Evaluating the efficacy and safety in human subjects for various applications.
Propriétés
Numéro CAS |
15437-92-0 |
|---|---|
Formule moléculaire |
C26H46N2O |
Poids moléculaire |
402.7 g/mol |
Nom IUPAC |
N-[(1S)-1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-(dimethylamino)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-N-methylacetamide |
InChI |
InChI=1S/C26H46N2O/c1-17(28(7)18(2)29)22-10-11-23-21-9-8-19-16-20(27(5)6)12-14-25(19,3)24(21)13-15-26(22,23)4/h17,19-24H,8-16H2,1-7H3/t17-,19-,20+,21-,22+,23-,24-,25-,26+/m0/s1 |
Clé InChI |
VPOYXIYUORUTSW-CVKOZZCDSA-N |
SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N(C)C)C)C)N(C)C(=O)C |
SMILES isomérique |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)N(C)C)C)C)N(C)C(=O)C |
SMILES canonique |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N(C)C)C)C)N(C)C(=O)C |
Synonymes |
saracodine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















